molecular formula C19H21N3O B11149232 1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-5-carboxamide

1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-5-carboxamide

Cat. No.: B11149232
M. Wt: 307.4 g/mol
InChI Key: YFSBVIKEYVGFAY-UHFFFAOYSA-N
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Description

1-Isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-5-carboxamide is a heterocyclic compound featuring an indole core substituted at the 1-position with an isopropyl group and at the 5-position with a carboxamide moiety. The carboxamide nitrogen is further linked to a 2-(4-pyridyl)ethyl chain.

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

1-propan-2-yl-N-(2-pyridin-4-ylethyl)indole-5-carboxamide

InChI

InChI=1S/C19H21N3O/c1-14(2)22-12-8-16-13-17(3-4-18(16)22)19(23)21-11-7-15-5-9-20-10-6-15/h3-6,8-10,12-14H,7,11H2,1-2H3,(H,21,23)

InChI Key

YFSBVIKEYVGFAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=CC(=C2)C(=O)NCCC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole or pyridyl derivatives.

Mechanism of Action

The mechanism of action of 1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Differences and Functional Groups
Compound Name Core Structure Key Substituents Functional Groups
Target Compound Indole 1-isopropyl, 5-carboxamide, 4-pyridyl Amide, pyridine, isopropyl
Ethyl 2-(4-Pyridyl)propionate (Compound 11) Pyridine Ethyl ester, propionate chain Ester, pyridine
Ethyl 2-(Quinolin-4-yl)propanoate (10k/m) Quinoline Ethyl ester, propionate chain, 7-Cl Ester, quinoline, chloro
1H-Isoindole-5-carboxamide (CAS 100825-65-8) Isoindole 2-(2,6-diethylphenyl), 1,3-dioxo, N-propyl Amide, ketone, diethylphenyl
  • Target vs. Pyridine/Quinoline Esters (Compounds 10, 11): The target’s indole core enables π-π stacking interactions distinct from quinoline/pyridine systems. Quinoline derivatives (e.g., 10k/m) exhibit chloro-substituents, which may increase lipophilicity but reduce metabolic stability compared to the target’s isopropyl group .
  • Target vs. Isoindole Derivative (CAS 100825-65-8): The isoindole’s 1,3-dioxo group introduces electron-withdrawing effects, reducing basicity compared to the target’s indole.

Physicochemical and Pharmacokinetic Properties

Table 2: Hypothesized Properties Based on Structure
Property Target Compound Ethyl 2-(4-Pyridyl)propionate Isoindole Derivative
Molecular Weight (g/mol) ~340 ~195 ~376
LogP ~2.5 (moderate lipophilicity) ~1.8 (lower due to ester) ~3.2 (high due to diethylphenyl)
Solubility (aq.) Moderate (amide polarity) Low (ester dominance) Low (ketone, bulky groups)
Metabolic Stability High (amide resistance) Moderate (ester hydrolysis) Low (ketone oxidation)

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